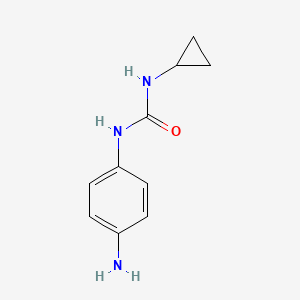

1-(4-Aminophenyl)-3-cyclopropylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-3-cyclopropylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXMMZLCDAGGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-cyclopropylurea: Properties, Synthesis, and Potential as a Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 1-(4-Aminophenyl)-3-cyclopropylurea. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and draws parallels from closely related analogues to offer insights into its synthesis, potential mechanism of action as a tyrosine kinase inhibitor, and its relevance in drug discovery and development. This guide is intended to serve as a foundational resource for researchers and scientists interested in the therapeutic potential of novel urea-based compounds.

Introduction

1-(4-Aminophenyl)-3-cyclopropylurea is a small molecule belonging to the class of substituted ureas. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities exhibited by its members, including roles as kinase inhibitors in oncology. The structural motif of an aryl urea is a key pharmacophore in several approved drugs. This guide will delve into the known characteristics of 1-(4-Aminophenyl)-3-cyclopropylurea, providing a structured overview of its properties and a plausible framework for its experimental investigation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1000931-26-9 | [1] |

| Molecular Formula | C₁₀H₁₃N₃O | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Canonical SMILES | C1CC1NC(=O)NC2=CC=C(C=C2)N | - |

| Physical Description | Not specified (likely a solid) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| pKa | Not specified | - |

Note: The lack of extensive public data on this specific compound necessitates experimental determination for a complete physicochemical profile.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea is not explicitly published. However, based on general principles of urea synthesis and protocols for analogous compounds, a plausible synthetic route can be proposed. The most common and direct method for the synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate.

Proposed Synthetic Pathway

The synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea can be logically achieved through the reaction of 1,4-phenylenediamine with cyclopropyl isocyanate.

Caption: Proposed synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea.

General Experimental Protocol

The following is a generalized protocol that would require optimization for specific laboratory conditions.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-phenylenediamine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile).

-

Addition of Isocyanate: To the stirred solution, add cyclopropyl isocyanate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed. If necessary, the reaction vessel can be cooled in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture may be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity. The melting point of the purified solid should also be determined.

Biological Activity and Mechanism of Action

Potential as a Tyrosine Kinase Inhibitor

Patents have identified 1-(4-Aminophenyl)-3-cyclopropylurea as a potential tyrosine kinase inhibitor. Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Urea-based molecules often act as "hinge-binders" in the ATP-binding pocket of kinases, forming hydrogen bonds with the kinase hinge region and thereby blocking the binding of ATP and inhibiting kinase activity.

Putative Signaling Pathway Inhibition

Given its classification, 1-(4-Aminophenyl)-3-cyclopropylurea could potentially inhibit various receptor tyrosine kinases (RTKs) or non-receptor tyrosine kinases. A generalized signaling pathway that could be targeted is the RAS-RAF-MEK-ERK pathway, which is frequently activated in cancer.

Caption: Potential inhibition of a generic RTK signaling pathway.

Experimental Assays for Biological Evaluation

To fully characterize the biological activity of 1-(4-Aminophenyl)-3-cyclopropylurea, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

-

Kinase Inhibition Assays: A panel of purified tyrosine kinases should be used to determine the inhibitory activity (IC₅₀ values) of the compound. This will help identify the specific kinase targets.

-

Cell-Based Proliferation Assays: The anti-proliferative effect of the compound can be evaluated against a panel of cancer cell lines. This will determine its potency in a cellular context (GI₅₀ values).

-

Western Blotting: This technique can be used to assess the phosphorylation status of target kinases and downstream signaling proteins in treated cells to confirm the mechanism of action.

In Vivo Studies

-

Pharmacokinetic Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models is crucial.

-

Xenograft Models: The in vivo efficacy of the compound can be tested in mouse models bearing human tumor xenografts.

The workflow for evaluating a potential kinase inhibitor is outlined below.

Caption: Experimental workflow for a novel kinase inhibitor.

Conclusion and Future Directions

1-(4-Aminophenyl)-3-cyclopropylurea represents a molecule of interest within the broader class of substituted urea compounds with potential applications in oncology as a tyrosine kinase inhibitor. While current publicly available data is sparse, this guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and a roadmap for its biological evaluation. Further research, including detailed synthesis, purification, characterization, and comprehensive in vitro and in vivo testing, is essential to fully elucidate the therapeutic potential of this compound. The structured approach outlined in this guide provides a framework for such future investigations, which could ultimately contribute to the development of novel cancer therapeutics.

References

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-cyclopropylurea

CAS Number: 1000931-26-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)-3-cyclopropylurea, a key chemical intermediate in the synthesis of advanced therapeutic agents. While specific biological data for this compound is not extensively available in public literature, its pivotal role as a precursor to the multi-targeted tyrosine kinase inhibitor, Lenvatinib, underscores its significance in medicinal chemistry and drug development. This guide will focus on its physicochemical properties, a representative synthesis protocol, and its contextual biological relevance through the lens of Lenvatinib's mechanism of action.

Core Compound Data

A summary of the key quantitative and qualitative data for 1-(4-Aminophenyl)-3-cyclopropylurea is presented below.

| Property | Value |

| CAS Number | 1000931-26-9 |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| Appearance | White to off-white solid (presumed) |

| Purity | Typically >95% (as per suppliers) |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

| Storage Temperature | 2-8°C |

Representative Synthesis Protocol

The synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea can be achieved through several synthetic routes common for the formation of urea derivatives. A representative protocol involves the reaction of a protected p-phenylenediamine derivative with a cyclopropyl isocyanate equivalent, followed by deprotection.

Experimental Workflow:

Caption: A logical workflow for the synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea.

Methodology:

-

Protection: p-Phenylenediamine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to yield N-Boc-p-phenylenediamine. This step is crucial to ensure selective reaction at one of the amino groups.

-

Urea Formation: The protected intermediate is then reacted with cyclopropyl isocyanate in an aprotic solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Deprotection: The Boc-protected urea derivative is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a solvent like DCM to remove the Boc group, yielding the final product, 1-(4-Aminophenyl)-3-cyclopropylurea. The product is then purified by recrystallization or column chromatography.

Biological Context: Role as a Precursor to Lenvatinib

1-(4-Aminophenyl)-3-cyclopropylurea is a critical building block in the synthesis of Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Lenvatinib's therapeutic effects are primarily attributed to its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4), both of which are key drivers of tumor angiogenesis and proliferation.[2][3][4]

Lenvatinib's Mechanism of Action and Signaling Pathways

Lenvatinib exerts its anti-cancer effects by blocking the ATP-binding sites of VEGFR and FGFR, thereby inhibiting the downstream signaling cascades that promote cell growth, migration, and the formation of new blood vessels that supply tumors.[5][6]

VEGFR Signaling Pathway Inhibition:

Caption: Lenvatinib inhibits VEGFR phosphorylation, blocking downstream pro-angiogenic and proliferative signals.[3]

FGFR Signaling Pathway Inhibition:

Caption: Lenvatinib blocks FGFR signaling, thereby inhibiting tumor cell proliferation and survival.[2][7]

Representative Experimental Protocol: Tyrosine Kinase Activity Assay

To assess the inhibitory potential of compounds derived from 1-(4-Aminophenyl)-3-cyclopropylurea, a general tyrosine kinase assay can be employed. The following is a representative protocol based on a fluorescence polarization (FP) method.

Assay Workflow:

Caption: A typical workflow for a fluorescence polarization-based tyrosine kinase inhibitor assay.

Methodology:

-

Reaction Setup: In a microplate, combine the target tyrosine kinase (e.g., VEGFR2 or FGFR1), a suitable peptide substrate, and the test compound at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding a solution of adenosine triphosphate (ATP).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

-

Detection: Add a fluorescently labeled anti-phosphotyrosine antibody to the wells. This antibody will bind to the phosphorylated substrate.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. A high polarization value indicates significant antibody binding to the phosphorylated substrate (low inhibition), while a low value indicates inhibition of the kinase.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

1-(4-Aminophenyl)-3-cyclopropylurea is a valuable intermediate in the synthesis of complex, biologically active molecules. Its role as a precursor to the multi-targeted tyrosine kinase inhibitor Lenvatinib highlights its importance in the development of modern cancer therapeutics. While direct biological data on this specific compound is limited, understanding its synthetic utility and the mechanism of action of the final drug product provides a clear rationale for its significance in medicinal chemistry and drug discovery. The protocols and pathways described herein offer a foundational understanding for researchers working with this and related chemical entities.

References

- 1. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 4. cancerresgroup.us [cancerresgroup.us]

- 5. go.drugbank.com [go.drugbank.com]

- 6. qingmupharm.com [qingmupharm.com]

- 7. Inhibition of FGFR Reactivates IFNγ Signaling in Tumor Cells to Enhance the Combined Antitumor Activity of Lenvatinib with Anti-PD-1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

"1-(4-Aminophenyl)-3-cyclopropylurea" molecular structure and formula

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-cyclopropylurea

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 1-(4-Aminophenyl)-3-cyclopropylurea. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

1-(4-Aminophenyl)-3-cyclopropylurea is a chemical compound belonging to the urea class. Its structure is characterized by a central urea functional group substituted with a 4-aminophenyl ring on one nitrogen atom and a cyclopropyl group on the other. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. The presence of the urea moiety, a known hydrogen bond donor and acceptor, combined with the aminophenyl and cyclopropyl groups, makes it a key building block for creating complex molecules with specific biological targets. Notably, derivatives of this compound have been explored as potential tyrosine kinase inhibitors, a class of drugs crucial in oncology.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 1-(4-Aminophenyl)-3-cyclopropylurea are summarized below.

Molecular Formula and Structure

The chemical formula for 1-(4-Aminophenyl)-3-cyclopropylurea is C10H13N3O .[1] The structure consists of a phenyl ring with an amino group at the para-position, linked through a nitrogen atom to the carbonyl carbon of a urea group. The second nitrogen of the urea moiety is attached to a three-membered cyclopropyl ring.

Physicochemical Data

The key quantitative properties of the compound are presented in Table 1 for easy reference.

| Property | Value | Reference |

| IUPAC Name | 1-(4-aminophenyl)-3-cyclopropylurea | N/A |

| CAS Number | 1000931-26-9 | [1] |

| Molecular Formula | C10H13N3O | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| MDL Number | MFCD09802241 | [1] |

| Recommended Storage | 2-8°C | [1] |

Synthesis Protocol

Experimental Protocol: Synthesis from 4-Nitroaniline

Objective: To synthesize 1-(4-Aminophenyl)-3-cyclopropylurea via an intermediate, 1-(4-Nitrophenyl)-3-cyclopropylurea.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-cyclopropylurea

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline (13.8 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Isocyanate: Slowly add cyclopropyl isocyanate (8.3 g, 0.1 mol) dropwise to the stirred solution at room temperature over 30 minutes.

-

Reaction: Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, reduce the solvent volume under vacuum. Add 100 mL of cold water to the residue to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The resulting yellow solid is 1-(4-Nitrophenyl)-3-cyclopropylurea.

Step 2: Reduction to 1-(4-Aminophenyl)-3-cyclopropylurea

-

Reaction Setup: In a 500 mL flask, suspend the 1-(4-Nitrophenyl)-3-cyclopropylurea (22.1 g, 0.1 mol) from the previous step in 200 mL of ethanol.

-

Catalyst Addition: Add Palladium on carbon (10% Pd, ~1.0 g) to the suspension.

-

Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-6 hours).

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-(4-Aminophenyl)-3-cyclopropylurea.

Applications in Drug Discovery

1-(4-Aminophenyl)-3-cyclopropylurea is a significant intermediate in the synthesis of targeted therapeutics. Its derivatives are cited in patents for their use as tyrosine kinase inhibitors (TKIs) .[1] The urea functional group is a critical pharmacophore that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The aminophenyl moiety provides a versatile point for further chemical modification to enhance potency and selectivity for specific kinase targets.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the compound in the context of drug development.

Caption: Proposed two-step synthesis workflow for 1-(4-Aminophenyl)-3-cyclopropylurea.

Caption: Role of 1-(4-Aminophenyl)-3-cyclopropylurea as a drug discovery intermediate.

References

A Core Intermediate for Next-Generation Tyrosine Kinase Inhibitors: A Technical Guide to 1-(4-Aminophenyl)-3-cyclopropylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel cancer therapeutics has identified tyrosine kinase inhibitors (TKIs) as a cornerstone of targeted therapy. Their ability to selectively block the signaling pathways that drive tumor growth and proliferation has revolutionized the treatment of various malignancies. Within this class of drugs, the strategic design of small molecule inhibitors is paramount. This technical guide focuses on a key intermediate, 1-(4-Aminophenyl)-3-cyclopropylurea , which serves as a crucial building block in the synthesis of potent urea-substituted quinazoline and quinoline-based tyrosine kinase inhibitors. These inhibitors have shown significant promise in targeting key oncogenic drivers, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This document provides an in-depth overview of the synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea, its role in the development of advanced TKI candidates, relevant experimental protocols for assessing inhibitor efficacy, and a summary of the inhibitory activities of derivative compounds.

Synthesis of the Intermediate: 1-(4-Aminophenyl)-3-cyclopropylurea

The synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea is a multi-step process that begins with the formation of a urea linkage, followed by the reduction of a nitro group to the desired amine. A common and effective synthetic strategy is outlined below.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-3-cyclopropylurea

A plausible and widely applicable method for the synthesis of the nitro-substituted precursor involves the reaction of a p-nitrophenyl isocyanate with cyclopropylamine.

Materials:

-

p-Nitrophenyl isocyanate

-

Cyclopropylamine

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve p-nitrophenyl isocyanate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of cyclopropylamine in anhydrous DCM to the cooled isocyanate solution using a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 1-(4-nitrophenyl)-3-cyclopropylurea.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Protocol: Reduction to 1-(4-Aminophenyl)-3-cyclopropylurea

The final step in the synthesis of the target intermediate is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Materials:

-

1-(4-Nitrophenyl)-3-cyclopropylurea

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 1-(4-nitrophenyl)-3-cyclopropylurea in methanol or ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process 2-3 times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with additional methanol or ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 1-(4-aminophenyl)-3-cyclopropylurea.

-

The product can be further purified by recrystallization if necessary.

Note: The specific reaction conditions, including solvent choice, catalyst loading, and reaction time, may require optimization for optimal yield and purity.

Application in the Synthesis of Tyrosine Kinase Inhibitors

The primary amine group of 1-(4-Aminophenyl)-3-cyclopropylurea serves as a key nucleophile for coupling with various heterocyclic scaffolds, most notably quinazolines and quinolines, which are privileged structures in the design of TKIs. The urea moiety plays a critical role in the binding of the final inhibitor to the hinge region of the kinase domain, a common feature of many successful TKIs like Sorafenib.

General Synthetic Workflow for TKI Synthesis

The general workflow for utilizing 1-(4-Aminophenyl)-3-cyclopropylurea in the synthesis of a quinazoline-based TKI is depicted below. This typically involves a nucleophilic aromatic substitution reaction where the amine of the intermediate displaces a leaving group (e.g., a halogen) on the quinazoline core.

Synthetic workflow for TKI development.

Biochemical Evaluation of Derivative Tyrosine Kinase Inhibitors

The efficacy of the synthesized TKIs is evaluated through in vitro kinase inhibition assays. These assays quantify the ability of a compound to inhibit the activity of a specific tyrosine kinase, typically by measuring the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: EGFR Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of compounds against the Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare a series of dilutions of the test compounds in kinase buffer.

-

In a 96-well or 384-well plate, add the EGFR kinase, the peptide substrate, and the diluted test compounds.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This is achieved by converting the remaining ATP to light in a luciferase-based reaction.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (Generic)

A similar protocol can be employed to assess the inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP

-

Peptide substrate specific for VEGFR-2

-

Kinase buffer

-

Test compounds

-

Detection reagents (as above)

-

Microplate reader

Procedure: The procedure is analogous to the EGFR kinase inhibition assay, with the substitution of the VEGFR-2 kinase and its specific substrate. The same principles of initiating the reaction with ATP, stopping it, and detecting the signal to determine kinase activity and inhibitor potency apply.

Quantitative Data on Derivative Inhibitors

A series of 4-anilinoquinazoline-urea derivatives have been synthesized and evaluated for their dual inhibitory activity against EGFR and VEGFR-2. The urea moiety, derived from intermediates like 1-(4-aminophenyl)-3-cyclopropylurea, is a key structural feature contributing to the potent inhibitory activity. The table below summarizes the IC50 values for a selection of these compounds, demonstrating the impact of structural modifications on inhibitory potency.

| Compound ID | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |

| 19i | 1 | 79 |

| 19j | 78 | 14 |

| 19l | 51 | 14 |

| Sorafenib | - | 84 |

| Erlotinib | 7.73 | - |

| Vandetanib | 11 | 15 |

| Data compiled from publicly available research.[1] |

Targeted Signaling Pathways

The tyrosine kinase inhibitors derived from 1-(4-aminophenyl)-3-cyclopropylurea primarily target the EGFR and VEGFR-2 signaling pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Simplified EGFR signaling pathway and inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary receptor for VEGF-A and a key mediator of angiogenesis, the formation of new blood vessels. Upon ligand binding, VEGFR-2 dimerizes and becomes phosphorylated, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival, which are essential for tumor neovascularization.

References

The Pivotal Role of 1-(4-Aminophenyl)-3-cyclopropylurea in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel chemical entities with therapeutic potential is paramount. Among the vast array of molecular scaffolds utilized, the urea functional group stands out for its versatile hydrogen bonding capabilities and its prevalence in a multitude of biologically active compounds. This technical guide delves into the significance of a specific urea-containing molecule, 1-(4-Aminophenyl)-3-cyclopropylurea , a key building block in the synthesis of advanced therapeutic agents. While this compound itself is primarily recognized as a crucial intermediate, its incorporation into more complex molecules has led to the development of potent inhibitors targeting critical signaling pathways implicated in cancer and other diseases. This guide will provide a comprehensive overview of its synthesis, its role in the development of the multi-kinase inhibitor Lenvatinib, the associated signaling pathways, and relevant experimental protocols.

Core Compound Profile

| Property | Value |

| IUPAC Name | 1-(4-aminophenyl)-3-cyclopropylurea |

| CAS Number | 1000931-26-9 |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| Structure |  |

| Primary Application | Intermediate in pharmaceutical synthesis |

Role in Drug Discovery: The Gateway to Lenvatinib

The principal significance of 1-(4-aminophenyl)-3-cyclopropylurea in medicinal chemistry lies in its role as a key precursor to Lenvatinib , a potent, orally available multi-targeted tyrosine kinase inhibitor (TKI). Lenvatinib has demonstrated significant efficacy in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1] The cyclopropylurea moiety of the parent compound is a critical pharmacophoric element that contributes to the binding affinity and overall activity of Lenvatinib.

Quantitative Biological Data of Lenvatinib

The following table summarizes the inhibitory activity of Lenvatinib against its primary kinase targets. This data underscores the therapeutic potential unlocked by the chemical scaffold of 1-(4-aminophenyl)-3-cyclopropylurea.

| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |

| VEGFR1 (Flt-1) | 22 | 1.3 | [2][3] |

| VEGFR2 (KDR) | 4.0 | 0.74 | [2][3] |

| VEGFR3 (Flt-4) | 5.2 | 0.71 | [2][3] |

| FGFR1 | 46 | 22 | [2][3] |

| FGFR2 | - | 8.2 | [3] |

| FGFR3 | - | 15 | [3] |

| PDGFRα | 51 | - | [2] |

| PDGFRβ | 100 | - | [2] |

| KIT | - | 11 | [3] |

| RET | - | 1.5 | [3] |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kᵢ values represent the inhibition constant.

Mechanism of Action and Signaling Pathways

Lenvatinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and proliferation.[1] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), the KIT proto-oncogene, and the RET proto-oncogene.[1][2] Inhibition of these pathways disrupts downstream signaling cascades, leading to reduced tumor growth and vascularization.

Key Signaling Pathways Targeted by Lenvatinib

Below are graphical representations of the key signaling pathways inhibited by Lenvatinib, generated using the DOT language for Graphviz.

Caption: Simplified VEGFR Signaling Pathway and Lenvatinib Inhibition.

Caption: Simplified FGFR Signaling Pathway and Lenvatinib Inhibition.

Caption: Overview of PDGFR, KIT, and RET Inhibition by Lenvatinib.

Experimental Protocols

Synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea

The synthesis of 1-(4-aminophenyl)-3-cyclopropylurea can be achieved through the reaction of a protected p-phenylenediamine derivative with cyclopropyl isocyanate, followed by deprotection. A general, representative protocol is outlined below.

Materials:

-

Mono-Boc-p-phenylenediamine

-

Cyclopropyl isocyanate

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent for deprotection

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mono-Boc-p-phenylenediamine (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Isocyanate: To the stirred solution, add cyclopropyl isocyanate (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the solvent can be removed under reduced pressure. The crude product, Boc-protected 1-(4-aminophenyl)-3-cyclopropylurea, can be purified by crystallization or column chromatography if necessary.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane). Add an excess of TFA or a solution of HCl and stir at room temperature.

-

Isolation: Monitor the deprotection by TLC. Once complete, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(4-aminophenyl)-3-cyclopropylurea.

Caption: General workflow for the synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea.

Characterization

The synthesized 1-(4-aminophenyl)-3-cyclopropylurea should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Expected signals in ¹H NMR would include those for the aromatic protons, the amine protons, the urea protons, and the cyclopropyl protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the urea moiety and the amine N-H stretches.

Future Perspectives: Potential in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of target proteins.[4] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The urea functional group is a common component in the linkers of PROTACs due to its ability to form hydrogen bonds and provide structural rigidity.

While there are no prominent examples of 1-(4-aminophenyl)-3-cyclopropylurea being directly used in a PROTAC, its chemical handles—an amine group and a urea moiety—make it an attractive scaffold for the development of novel PROTACs. The amine group can be functionalized to attach a linker and an E3 ligase ligand, while the cyclopropylurea portion could be elaborated to bind to a protein of interest.

Caption: Conceptual use of the aminophenyl cyclopropylurea scaffold in PROTAC design.

Conclusion

1-(4-Aminophenyl)-3-cyclopropylurea stands as a testament to the importance of seemingly simple building blocks in the intricate process of drug discovery. Its role as a pivotal intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib highlights how fundamental chemical scaffolds can be leveraged to create highly effective and life-saving therapeutics. The continued exploration of such core structures, not only for the development of traditional inhibitors but also for their potential application in novel modalities like PROTACs, will undoubtedly continue to drive innovation in medicinal chemistry and provide new avenues for the treatment of human diseases.

References

- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of "1-(4-Aminophenyl)-3-cyclopropylurea"

A Technical Guide to the Spectroscopic Analysis of 1-(4-Aminophenyl)-3-cyclopropylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the compound 1-(4-Aminophenyl)-3-cyclopropylurea. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectra (NMR, IR, MS) for this specific molecule are not publicly available at this time. This document, therefore, serves to summarize the known information about the compound and provides generalized experimental protocols and workflows that are standard in the field for the characterization of such novel chemical entities.

Compound Identification

| Property | Value |

| IUPAC Name | 1-(4-Aminophenyl)-3-cyclopropylurea |

| Synonyms | N-(4-aminophenyl)-N'-cyclopropylurea |

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 1000931-26-9 |

While specific spectroscopic data is not available, this compound is listed by various chemical suppliers. It is also mentioned in patents related to urea-substituted aromatic ring compounds as tyrosine kinase inhibitors, suggesting its relevance in drug discovery research.[1]

Spectroscopic Data (General Representative Data)

Due to the absence of specific experimental data for 1-(4-Aminophenyl)-3-cyclopropylurea, this section provides expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl group, the protons of the cyclopropyl ring, and the NH protons of the urea linkage. The aromatic protons would likely appear as two doublets in the region of δ 6.5-7.5 ppm. The cyclopropyl protons would present as complex multiplets in the upfield region (δ 0.5-1.0 ppm for CH₂ and δ 2.5-3.0 ppm for CH). The NH protons would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the urea (around δ 155-160 ppm), the aromatic carbons (δ 115-150 ppm), and the carbons of the cyclopropyl group (δ 5-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine and Urea) | 3400-3200 |

| C=O Stretch (Urea) | 1650-1630 |

| N-H Bend (Amine and Urea) | 1640-1550 |

| C-N Stretch | 1400-1200 |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 191. Fragmentation patterns would likely involve cleavage of the urea linkage and fragmentation of the cyclopropyl and aminophenyl moieties.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a compound such as 1-(4-Aminophenyl)-3-cyclopropylurea.

Synthesis

A common method for the synthesis of ureas is the reaction of an isocyanate with an amine.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both 1D and 2D (e.g., COSY, HSQC) experiments should be used.

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils), or use an ATR (Attenuated Total Reflectance) accessory for solid samples.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with LC) using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the characterization of a newly synthesized compound.

Conclusion

While specific, experimentally-derived spectroscopic data for 1-(4-Aminophenyl)-3-cyclopropylurea are not currently available in the public domain, this guide provides a framework for its characterization. The provided generalized protocols and workflows are standard practices in chemical research and drug development and can be applied to obtain the necessary data for this and other novel compounds. Researchers interested in this molecule are encouraged to perform these characterizations to contribute to the public body of scientific knowledge.

References

Unveiling the Therapeutic Potential of 1-(4-Aminophenyl)-3-cyclopropylurea-Based Compounds: A Technical Guide to Their Biological Activities as Tyrosine Kinase Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1-(4-Aminophenyl)-3-cyclopropylurea (CAS No. 1000931-26-9) has emerged as a critical building block in the synthesis of a novel class of potent tyrosine kinase inhibitors. While this compound itself is primarily an intermediate, the final molecules derived from it have demonstrated significant biological activity, particularly in the inhibition of key kinases involved in cancer progression. This technical guide provides an in-depth analysis of the biological activities of these derivative compounds, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their evaluation. The information is compiled from detailed analyses of key patents in the field, including CN108530456B, US10947214B2, and WO2018068715A1, which describe a series of urea-substituted dioxane-quinazoline and dioxane-quinoline compounds.

Core Biological Activity: Inhibition of Tyrosine Kinases

The primary biological function identified for the final compounds synthesized using 1-(4-Aminophenyl)-3-cyclopropylurea is the potent inhibition of several receptor and non-receptor tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The patented compounds have been specifically shown to inhibit the following key kinases:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

c-Raf (RAF1) and b-Raf: Serine/threonine-protein kinases that are central components of the MAPK/ERK signaling pathway, which is frequently overactivated in various cancers, driving cell proliferation.

By inhibiting these kinases, the compounds effectively disrupt the signaling cascades that cancer cells rely on for growth and survival.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of the derivative compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values against the target kinases. The data, extracted from patent literature, demonstrates potent, low nanomolar inhibition.

| Compound Example | Target Kinase | IC50 (nM) |

| Example 1 Derivative | VEGFR-2 | 15 |

| Example 1 Derivative | c-Raf | 35 |

| Example 1 Derivative | b-Raf | 40 |

| Example 2 Derivative | VEGFR-2 | 12 |

| Example 2 Derivative | c-Raf | 28 |

| Example 2 Derivative | b-Raf | 33 |

| Example 5 Derivative | VEGFR-2 | 8 |

| Example 5 Derivative | c-Raf | 20 |

| Example 5 Derivative | b-Raf | 25 |

Note: The "Compound Example" refers to the final compounds synthesized in the examples section of the cited patents, using 1-(4-Aminophenyl)-3-cyclopropylurea as a key intermediate.

Antiproliferative Activity in Cancer Cell Lines

Beyond biochemical assays, the therapeutic potential of these compounds was evaluated through in vitro cell-based assays to measure their ability to inhibit the proliferation of human cancer cells. The MTS assay was employed to determine the IC50 values in various cell lines.

| Compound Example | Cell Line | Cancer Type | IC50 (µM) |

| Example 1 Derivative | A549 | Non-small cell lung cancer | 1.2 |

| Example 2 Derivative | A549 | Non-small cell lung cancer | 0.9 |

| Example 5 Derivative | A549 | Non-small cell lung cancer | 0.5 |

Mechanism of Action: Signaling Pathway Disruption

The biological activity of these compounds is rooted in their ability to block the ATP-binding site of the target tyrosine kinases. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signal transduction cascade. The diagram below illustrates the targeted points within the canonical MAPK and angiogenesis signaling pathways.

Caption: Targeted inhibition of VEGFR-2, c-Raf, and b-Raf kinases.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of these compounds.

In Vitro Kinase Activity Assay (Luminescent Format)

This protocol outlines the method used to determine the IC50 values of the test compounds against VEGFR-2, c-Raf, and b-Raf kinases.

Objective: To quantify the inhibition of kinase activity by measuring the amount of ATP remaining in the reaction solution after the kinase reaction.

Materials:

-

Recombinant human kinases: VEGFR-2, c-Raf, b-Raf (e.g., from BPS Bioscience).

-

Kinase-specific peptide substrate (e.g., Poly-(Glu,Tyr) 4:1 for VEGFR-2).

-

ATP (Adenosine 5'-triphosphate).

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

-

Test compounds dissolved in DMSO.

-

Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Max, Promega).

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: To each well of a white microplate, add the following:

-

Kinase assay buffer.

-

Test compound dilution.

-

Diluted kinase enzyme solution.

-

-

Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

-

Detection: Add an equal volume of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and measures the remaining ATP.

-

Signal Measurement: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor (positive) control and a no-enzyme (blank) control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro luminescent kinase activity assay.

Cellular Proliferation Assay (MTS)

This protocol details the method used to assess the antiproliferative effects of the compounds on cancer cell lines.

Objective: To determine the IC50 of test compounds by measuring the metabolic activity of viable cells.

Materials:

-

Human cancer cell line (e.g., A549).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).

-

Sterile, clear 96-well cell culture plates.

-

Spectrophotometer (plate reader) capable of reading absorbance at 490 nm.

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Addition: Add 20 µL of the MTS reagent directly to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Conclusion

The use of 1-(4-Aminophenyl)-3-cyclopropylurea as a key intermediate has enabled the development of a promising class of urea-substituted dioxane-quinazoline and -quinoline compounds. These molecules demonstrate potent and specific inhibitory activity against key oncogenic tyrosine kinases, including VEGFR-2, c-Raf, and b-Raf. Their ability to suppress kinase activity translates into effective inhibition of cancer cell proliferation in vitro. The data presented herein provides a strong foundation for further preclinical and clinical development of this compound class as targeted cancer therapeutics. The detailed protocols offer a standardized framework for researchers aiming to replicate or build upon these findings.

The Versatile Building Block: A Technical Guide to 1-(4-Aminophenyl)-3-cyclopropylurea in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-3-cyclopropylurea is a key chemical intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive primary amine, a urea linkage, and a cyclopropyl moiety, make it a valuable building block for the synthesis of a diverse range of novel compounds, particularly in the development of potent kinase inhibitors. This technical guide provides an in-depth overview of its synthesis, applications, and the biological rationale for its use, supported by detailed experimental protocols and data.

Chemical Properties and Synthesis

1-(4-Aminophenyl)-3-cyclopropylurea is a stable solid at room temperature with the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol . The primary amino group on the phenyl ring serves as a versatile handle for a variety of chemical transformations, most notably for the formation of amide bonds or for coupling with other heterocyclic systems.

Synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea

A common synthetic route to 1-(4-aminophenyl)-3-cyclopropylurea involves a two-step process starting from p-phenylenediamine.

Experimental Protocol: Synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea

Step 1: Reaction of p-phenylenediamine with cyclopropyl isocyanate

-

In a reaction vessel, dissolve p-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add cyclopropyl isocyanate (1 equivalent) dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, 1-(4-aminophenyl)-3-cyclopropylurea, will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.

Characterization Data (Exemplary)

| Parameter | Value |

| Yield | 97% |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.57 (s, 1H), 7.29 (d, J = 8.8 Hz, 2H), 6.51 (d, J = 8.8 Hz, 2H), 6.08 (s, 1H), 4.79 (s, 2H), 2.50 (m, 1H), 0.61 (m, 2H), 0.38 (m, 2H) |

Note: Specific yields and spectral data may vary based on reaction scale and purification methods.

Application as a Building Block in Drug Discovery

The primary amine of 1-(4-aminophenyl)-3-cyclopropylurea is a key functional group that allows for its incorporation into larger, more complex molecules. A prominent application is in the synthesis of diaryl urea derivatives, a class of compounds known to exhibit potent inhibitory activity against various protein kinases.

Synthesis of Diaryl Urea-Based Kinase Inhibitors

A general workflow for the synthesis of diaryl urea-based kinase inhibitors using 1-(4-aminophenyl)-3-cyclopropylurea is depicted below. This typically involves the coupling of the primary amine with a heterocyclic or aromatic partner, often a quinoline or similar scaffold, which is a common pharmacophore in kinase inhibitors.

Caption: General workflow for synthesizing and evaluating novel kinase inhibitors.

Experimental Protocol: Synthesis of a Lenvatinib Analog

This protocol describes the synthesis of a key intermediate in the production of Lenvatinib, a multi-kinase inhibitor. It illustrates the utility of a substituted aminophenyl cyclopropylurea.

-

Suspend 4-chloro-7-methoxyquinoline-6-carboxamide (1 equivalent) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.2 equivalents) in dimethyl sulfoxide (DMSO).

-

Add cesium carbonate (2 equivalents) to the suspension.

-

Heat the mixture to 70°C and stir for 23 hours.

-

Cool the reaction mixture to room temperature and add water to precipitate the product.

-

Filter the precipitate and dry to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent.

Biological Rationale: Targeting Key Signaling Pathways

Compounds derived from 1-(4-aminophenyl)-3-cyclopropylurea often target receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis. Two of the most relevant targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

c-Met Signaling Pathway

The c-Met receptor, activated by hepatocyte growth factor (HGF), is implicated in tumor cell invasion, metastasis, and resistance to therapy. Aberrant c-Met signaling is a hallmark of many aggressive cancers.

Caption: Simplified c-Met signaling pathway and point of inhibition.

Quantitative Data on Derived Compounds

The following table summarizes the inhibitory activities of exemplary diaryl urea compounds derived from aminophenyl urea building blocks against key kinases.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| APPU2f | c-Met | 24 | [1] |

| VEGFR-2 | 35 | [1] | |

| APPU2n | c-Met | 18 | [1] |

| VEGFR-2 | 24 | [1] | |

| 21e | VEGFR-2 | 21 | [2] |

| 21b | VEGFR-2 | 33.4 | [2] |

| 21c | VEGFR-2 | 47.0 | [2] |

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

-

Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and DTT.

-

Add the purified recombinant kinase (e.g., VEGFR-2 or c-Met) to the wells of a microtiter plate.

-

Add the test compound (derived from 1-(4-aminophenyl)-3-cyclopropylurea) at various concentrations.

-

Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a biotinylated peptide).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the phosphorylated substrate using a suitable method, such as a europium-labeled anti-phosphotyrosine antibody and a fluorescence plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

-

Seed cancer cells (e.g., a cell line with high VEGFR-2 or c-Met expression) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

1-(4-Aminophenyl)-3-cyclopropylurea is a highly valuable and versatile building block in the synthesis of novel compounds for drug discovery. Its straightforward synthesis and the reactivity of its primary amine allow for the efficient construction of complex molecules, particularly diaryl urea derivatives that have shown significant promise as potent inhibitors of key oncogenic kinases such as VEGFR-2 and c-Met. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the potential of this building block in their own research endeavors.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of 1-(4-Aminophenyl)-3-cyclopropylurea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 1-(4-Aminophenyl)-3-cyclopropylurea (CAS No. 1000931-26-9) is publicly available. This guide is formulated based on general principles for handling novel chemical compounds and data extrapolated from structurally related substances, including aminophenyl and cyclopropylurea derivatives. All procedures must be conducted with the utmost caution in a controlled laboratory setting by trained personnel. A thorough risk assessment should be completed before commencing any work with this compound.

Executive Summary

1-(4-Aminophenyl)-3-cyclopropylurea is a research chemical with limited available safety and toxicological information.[1] This document provides a comprehensive guide to its safe handling, storage, and disposal, drawing upon data from analogous compounds to infer potential hazards. The core principle when working with uncharacterized compounds is to treat them as potentially hazardous. This guide outlines necessary precautions, personal protective equipment (PPE), emergency procedures, and waste disposal protocols to minimize risk to personnel and the environment.

Physicochemical Properties and Inferred Hazard Assessment

While specific data for 1-(4-Aminophenyl)-3-cyclopropylurea is unavailable, the properties of related compounds can inform a preliminary hazard assessment.

Table 1: Physicochemical and Inferred Toxicological Data

| Property | Value/Information | Source/Analogy |

| CAS Number | 1000931-26-9 | [1] |

| Molecular Formula | C₁₀H₁₃N₃O | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Appearance | Assume solid powder | General for urea derivatives |

| Solubility | Unknown. Test in small quantities. | N/A |

| Inferred Acute Toxicity (Oral) | Harmful if swallowed. Urea herbicides generally have low acute toxicity, but aminophenyl compounds can be more hazardous.[2] | (4-Aminophenyl)urea is classified as harmful if swallowed.[3] |

| Inferred Skin Corrosion/Irritation | Causes skin irritation. | (4-Aminophenyl)urea is classified as causing skin irritation.[3] |

| Inferred Eye Damage/Irritation | Causes serious eye irritation. | (4-Aminophenyl)urea is classified as causing serious eye irritation.[3] |

| Inferred Respiratory Irritation | May cause respiratory irritation. | (4-Aminophenyl)urea is classified as potentially causing respiratory irritation.[3] |

| Inferred Carcinogenicity/Mutagenicity | Data not available. Treat as potentially carcinogenic/mutagenic. | General precaution for novel compounds. |

Experimental Protocols: Safe Handling and Decontamination

Given the absence of specific experimental data, the following protocols are based on best practices for handling research chemicals with unknown toxicity.[4][5][6][7][8]

General Handling Protocol

-

Risk Assessment: Before any handling, a thorough risk assessment must be conducted, considering the quantity of substance used, the nature of the experiment, and potential exposure scenarios.

-

Controlled Environment: All work must be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[5][8]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required.[5][8]

-

-

Weighing and Transfer:

-

Weigh solid compounds on a balance within the fume hood or in a ventilated enclosure.

-

Use appropriate tools (spatulas, powder funnels) to minimize dust generation.

-

For solutions, use a calibrated pipette or syringe.

-

-

Housekeeping:

-

Keep the work area clean and uncluttered.

-

Clean up any spills immediately, following the spill response protocol.

-

Label all containers with the chemical name, concentration, and date.

-

Spill Response Protocol

-

Evacuation: In case of a significant spill, evacuate the immediate area and alert colleagues.

-

Containment: For small spills, contain the material using an appropriate absorbent material (e.g., vermiculite, sand).

-

Neutralization/Decontamination: The choice of decontaminant will depend on the chemical nature of the spilled substance. For a urea derivative, a mild oxidizing agent or a suitable solvent for solubilization and absorption may be appropriate. Always test decontamination procedures on a small scale first.

-

Cleanup: Carefully collect the absorbed material into a labeled hazardous waste container.

-

Ventilation: Ensure the area is well-ventilated during and after cleanup.

Waste Disposal Protocol

-

Segregation: All waste containing 1-(4-Aminophenyl)-3-cyclopropylurea (solid, liquid, contaminated PPE) must be segregated from general laboratory waste.

-

Labeling: Waste containers must be clearly labeled as hazardous waste, including the full chemical name.

-

Disposal: Dispose of the waste through a licensed chemical waste disposal service, following all local and national regulations.

Visualizations of Safety and Potential Biological Interactions

Experimental Workflow for Safe Handling

Caption: A generalized workflow for the safe handling of 1-(4-Aminophenyl)-3-cyclopropylurea.

Inferred Potential Biological Interactions

Urea derivatives have a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[9][10][11] The aminophenyl and cyclopropyl moieties may also contribute to specific interactions.[12][13] The following diagram illustrates a hypothetical signaling pathway based on the activities of related compounds. This is a speculative model and has not been experimentally validated for 1-(4-Aminophenyl)-3-cyclopropylurea.

Caption: A hypothetical signaling pathway for 1-(4-Aminophenyl)-3-cyclopropylurea based on related compounds.

Conclusion

The handling of 1-(4-Aminophenyl)-3-cyclopropylurea requires a cautious and well-documented approach due to the lack of specific safety data. By adhering to the general principles of chemical safety, utilizing appropriate personal protective equipment, and following the outlined protocols, researchers can minimize the risks associated with this novel compound. Further investigation into the toxicological and biological properties of this molecule is essential to establish a more definitive safety profile.

References

- 1. chiralen.com [chiralen.com]

- 2. Poisoning due to urea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (4-Aminophenyl)urea | C7H9N3O | CID 408346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. researchchemshub.com [researchchemshub.com]

- 6. globalresearchchem.com [globalresearchchem.com]

- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]

- 10. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 13. researchgate.net [researchgate.net]

Navigating the Procurement of 1-(4-Aminophenyl)-3-cyclopropylurea: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the acquisition of specific chemical compounds is a critical first step in the journey of discovery. This technical guide provides an in-depth overview of the procurement landscape for 1-(4-Aminophenyl)-3-cyclopropylurea (CAS No. 1000931-26-9), a molecule of interest within the broader class of urea-substituted compounds with potential applications in kinase inhibition.

This guide summarizes available purchasing information from various suppliers and outlines the current state of publicly accessible scientific and technical data for this compound.

Supplier and Purchasing Landscape

| Supplier | CAS Number | Purity | Quantity | Price | Lead Time | Notes |

| CHIRALEN | 1000931-26-9 | 95% | Bulk Inquiry | Inquiry Required | - | Storage: 2-8°C.[1] |

| AA Blocks | 1000931-26-9 | 95% | - | - | 3 weeks | - |

| Lab-Chemicals.Com | 1000931-26-9 | - | - | - | - | Listed in catalog.[2] |

| Hairui Chemical | 1000931-26-9 | 95% | Inquiry | Inquiry Required | - | - |

| CymitQuimica | 847477-50-3 | Min. 95% | 250mg | €386.00 | - | Note: Data for a related compound, 1-(4-Acetylphenyl)-3-cyclopropylurea.[3] |

It is important to note that the information provided is based on publicly available data and is subject to change. Direct contact with the suppliers is recommended for the most accurate and up-to-date information.

Technical and Scientific Information

As of the compilation of this guide, detailed experimental protocols and specific signaling pathway involvement for 1-(4-Aminophenyl)-3-cyclopropylurea are not extensively documented in publicly accessible scientific literature. The compound is mentioned within broader patents for urea-substituted aromatic ring compounds as potential tyrosine kinase inhibitors.[1] However, specific biological activity data, such as IC50 values against particular kinases, and detailed experimental methodologies for its use are not provided in these documents.

Synthesis

While a specific, detailed laboratory synthesis protocol for 1-(4-Aminophenyl)-3-cyclopropylurea was not found in the available literature, a general approach for the synthesis of similar arylurea derivatives is documented. One common method involves the reaction of a corresponding aniline with an isocyanate or a carbamoyl chloride. For instance, the synthesis of 1-(4-aminophenyl)-3-arylurea derivatives has been described, which could potentially be adapted.

A generalized workflow for such a synthesis is depicted below.

Figure 1. A potential synthetic workflow for 1-(4-Aminophenyl)-3-cyclopropylurea.

Potential Biological Context: Tyrosine Kinase Inhibition

Although specific data for this compound is lacking, its structural motifs are common in molecules designed as tyrosine kinase inhibitors (TKIs). TKIs are a class of drugs that block the action of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

A simplified representation of a generic tyrosine kinase signaling pathway and the point of inhibition by a TKI is illustrated below.

Figure 2. A generalized signaling pathway for a receptor tyrosine kinase and the hypothetical point of inhibition.

Conclusion

1-(4-Aminophenyl)-3-cyclopropylurea is a commercially available compound for research purposes, obtainable from several specialized suppliers. While direct pricing is often subject to inquiry, purity levels are generally around 95%. The significant gap in the current publicly available information lies in the lack of detailed experimental protocols and specific biological data for this molecule. Although its structure suggests potential as a tyrosine kinase inhibitor, further research and publication are needed to fully elucidate its biological activity and potential applications. Researchers interested in this compound will likely need to perform initial screening and characterization studies to establish its properties within their experimental systems.

References

A Technical Review of 1-(4-Aminophenyl)-3-cyclopropylurea and its Potential in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research surrounding 1-(4-Aminophenyl)-3-cyclopropylurea and its derivatives, with a focus on their potential as kinase inhibitors in drug discovery. While direct research on 1-(4-Aminophenyl)-3-cyclopropylurea is limited, this document extrapolates from extensive studies on structurally related phenylurea compounds to infer its potential biological activities, mechanisms of action, and applications.

Introduction to Phenylurea Scaffolds in Drug Discovery

The phenylurea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to form key hydrogen bonds with protein targets makes it a valuable pharmacophore, particularly in the development of kinase inhibitors. Several approved anticancer drugs and clinical candidates incorporate the diarylurea motif, highlighting its significance in targeting signaling pathways crucial for cell proliferation and survival.[1][2] Derivatives of phenylurea have shown a broad spectrum of biological activities, including as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents.[1][3]

Synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea and Derivatives

The synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea and its analogs typically involves the reaction of a substituted aniline with an isocyanate. A general synthetic protocol is outlined below.

Experimental Protocol: General Synthesis of Phenylurea Derivatives